Rufinamide-15N,d2
Overview
Description
Rufinamide-15N,d2 is a stable isotope-labeled form of Rufinamide . Rufinamide is an antiepileptic drug that differs structurally from other antiepileptic agents and is approved as adjunctive therapy for Lennox-Gastaut syndrome (LGS) .
Synthesis Analysis
The synthesis of Rufinamide-15N,d2 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and nitrogen (15N) into the drug molecule . This process is typically used for quantitation during the drug development process .
Molecular Structure Analysis
The molecular formula of Rufinamide-15N,d2 is C10H6D2F2N315NO . It has a molecular weight of 241.20 . The structure includes a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .
Chemical Reactions Analysis
Rufinamide-15N,d2 is intended for use as an internal standard for the quantification of Rufinamide by GC- or LC-MS . It inhibits the activation of voltage-gated sodium channel 1.1 (Na v 1.1) when used at a concentration of 100 µM .
Physical And Chemical Properties Analysis
Rufinamide-15N,d2 is a neat product . It has a molecular weight of 241.2 . The rate of absorption of Rufinamide-15N,d2 is relatively slow, and the extent of absorption decreases as the dose increases .
Scientific Research Applications
Cognitive and Neurological Benefits
- Rufinamide has been shown to improve cognitive function and increase neurogenesis in the hippocampus of aged gerbils, indicating potential benefits for cognitive health. The mechanism involves increased expressions of insulin-like growth factor-1 (IGF-1), its receptor (IGF-1R), and phosphorylated cAMP response element binding protein (p-CREB) (Chen et al., 2018).
Pharmacological Analysis
- Rufinamide's effectiveness for various seizure types, including Lennox-Gastaut syndrome, has been affirmed. Liquid chromatography-tandem mass spectrometric methods have been developed for assessing Rufinamide levels during treatment, demonstrating its extensive application in therapeutic drug monitoring (la Marca et al., 2011).
Synthesis and Sustainability
- Innovative approaches in synthesizing Rufinamide have been explored, like multi-step continuous-flow synthesis starting from alcohol, demonstrating advancements in chemical and process-design intensification. This method minimizes the isolation of intermediates and reduces water and organic solvent consumption, highlighting sustainability in Rufinamide production (Borukhova et al., 2016).
Neuroprotection and Anti-inflammatory Effects
- Rufinamide offers neuroprotective effects against excitotoxic neuronal death in the mouse hippocampus through anti-oxidant and anti-inflammatory activities. This suggests its potential utility in protecting neurons from damage in various neurological conditions (Park & Lee, 2018).
Continuous Synthesis Processes
- The life cycle assessment of Rufinamide synthesis reveals the feasibility and advantages of continuous solvent- and catalyst-free flow processes, reflecting a shift towards more sustainable and efficient pharmaceutical production methods (Ott et al., 2016).
Clinical Applications and Pharmacokinetics
- The pharmacokinetic properties of Rufinamide in patients with epilepsy have been studied, providing important insights into its absorption, metabolism, and excretion processes, crucial for optimizing its clinical use (Perucca et al., 2008).
Ischemic Protection
- Rufinamide has shown effectiveness in attenuating ischemia-reperfusion injury in the gerbil hippocampus, indicating its potential role in protecting against cerebral ischemic insults (Park et al., 2017).
Pharmacokinetic Studies Support
- A novel bioanalytical method for the quantification of Rufinamide in mouse plasma and tissues using HPLC-UV has been developed to support pharmacokinetic studies, highlighting Rufinamide's research potential in various biological matrices (Meirinho et al., 2019).
Meta-Analysis of Efficacy
- A meta-analysis of Rufinamide's efficacy in drug-resistant epilepsy provides quantitative evidence of its effectiveness, contributing to a better understanding of its role in epilepsy treatment (Verrotti et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[dideuterio-(2,6-difluorophenyl)methyl]triazole-4-(15N)carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N4O/c11-7-2-1-3-8(12)6(7)4-16-5-9(10(13)17)14-15-16/h1-3,5H,4H2,(H2,13,17)/i4D2,13+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POGQSBRIGCQNEG-RPVANBMVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CN2C=C(N=N2)C(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=C(C=CC=C1F)F)N2C=C(N=N2)C(=O)[15NH2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rufinamide-15N,d2 |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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